2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide
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Overview
Description
The compound “2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide” is a complex organic molecule. It contains a bicyclic heptane structure, which is a seven-membered ring with two bridgehead carbon atoms . The molecule also includes a trifluoroethyl group and a phenyl ring, which are common motifs in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of several functional groups. The bicyclic heptane structure forms the core of the molecule, with the sulfonamido and trifluoroethyl groups attached to it . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Scientific Research Applications
Analytical Method Development
A sensitive and selective method for the determination of a non-peptide oxytocin receptor antagonist in human plasma is described. This involves liquid-liquid extraction followed by automated pre-column chemical derivatization and quantification with fluorescence detection. Such methodologies are critical for therapeutic monitoring and pharmacokinetic studies (Kline et al., 1999).
Crystal Structure Analysis
The crystal structure of N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide provides insights into the molecular configuration and potential interactions of sulfonamides, which are widely used due to their low cost, low toxicity, and excellent activity against bacterial diseases. Such structural analyses are foundational for the development of new antibacterial agents (Cai et al., 2009).
Agricultural Applications
Mefluidide, a compound related to the specified chemical structure, has been found to protect chilling sensitive plants such as cucumber and corn from chilling injury. This discovery opens up potential agricultural applications for such compounds in enhancing the cold tolerance of sensitive crops (Tseng & Li, 1984).
Organic Synthesis
The compound is potentially involved in organic synthesis pathways, such as the transformation of heptalene-4,5-dicarboxylates into benzo[a]heptalenes. This type of chemical transformation is crucial for the synthesis of complex organic molecules which can have various applications, including pharmaceuticals and materials science (Abou‐Hadeed & Hansen, 1997).
Synthesis of Biologically Active Compounds
Studies on the synthesis of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety aim to develop new antimicrobial agents. The incorporation of sulfamoyl moieties into heterocyclic compounds is a strategy to enhance their antimicrobial efficacy, indicating potential applications in medicinal chemistry (Darwish et al., 2014).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-[(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methylsulfonylamino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3N2O4S/c1-18(2)14-7-8-19(18,16(26)10-14)12-30(28,29)25-15-5-3-13(4-6-15)9-17(27)24-11-20(21,22)23/h3-6,14,25H,7-12H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BALKXEUJOLQAQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=CC=C(C=C3)CC(=O)NCC(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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